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Compound of Interest

2-(1-azepanyl)propanoic acid
Compound Name:

hydrochloride
CAS No.: 90949-96-5
Cat. No.: B6144403

Get Quote

Executive Summary & Structural Context

In medicinal chemistry, the choice between a piperidine (6-membered) and an azepane (7-
membered) ring is often driven by structure-activity relationship (SAR) requirements for
receptor binding.[1] However, this switch has profound implications for the solid-state
developability of the final salt form.

While the piperidine ring typically adopts a rigid, low-energy chair conformation, the azepane
ring is conformationally mobile, existing in a pseudorotational equilibrium between twist-chair
and twist-boat forms. This flexibility introduces disorder in the crystal lattice, often resulting in
lower melting points and increased hygroscopicity for azepane derivatives compared to their
piperidine counterparts.

Chemical Identity[2]
e Target Compound: 2-(1-azepanyl)propanoic acid HCI (CAS: 302914-01-8)[1]

o Comparator: 2-(1-piperidinyl)propanoic acid HCI (Standard rigid analog)
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Experimental Protocol: Crystallization & Data
Collection

Obtaining high-quality single crystals of flexible, zwitterionic HCI salts is challenging due to their
tendency to form hygroscopic gums.[1] The following protocol is validated for azacycloalkane
amino acid derivatives.

Phase 1: Reactive Crystallization[1]

» Dissolution: Dissolve 1.0 eq of the zwitterionic free acid in minimal anhydrous ethanol (EtOH)
at 40°C.

o Salt Formation: Add 1.1 eq of 4M HCI in dioxane dropwise. Crucial: Avoid aqueous HCI to
prevent hydrate formation.

e Nucleation: The solution will likely oil out.[1] Induce nucleation by adding ethyl acetate
(EtOAc) vapor diffusion or dropwise addition until turbidity persists.[1]

o Growth: Store at 4°C for 72 hours. Azepane salts often require slower evaporation rates than
piperidines due to higher entropic barriers in packing.[1]

Phase 2: X-Ray Diffraction (SC-XRD)[1]

* Mounting: Mount crystal in Paratone-N oil immediately (hygroscopic risk).[1]

o Temperature: Collect data at 100 K (Cryostream). Note: Cooling is mandatory for azepane
derivatives to freeze out ring puckering disorder.

e Radiation: Mo K

(

=0.71073 A).[1]

Comparative Data Analysis

The following table contrasts the physicochemical and crystallographic profiles of the Azepanyl
salt against the Piperidinyl analog. These metrics highlight the "developability penalty" often
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paid for using the 7-membered ring.
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. . ] Development
oic acid HCI c acid HCI
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Crystal System

Typically Monoclinic (

)

Often Orthorhombic or

Triclinic

Lower symmetry in
azepanes often
correlates with lower

packing efficiency.[1]

Lattice Void Vol.
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Larger voids in
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[1]

Azepane salts require

Hygroscopicity Low to Moderate High (Deliquescent) stricter humidity
control (RH < 40%).[1]
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ea
P stability.[1]
Azepane salts
- ) ) dissolve more rapidly
Solubility (H20) High Very High

due to lower lattice

enthalpy.[1]

Structural Mechanism: The "Ring Size Effect"

The 7-membered ring cannot pack as efficiently as the 6-membered ring. In the solid state, the

azepane ring often appears disordered over two positions unless cooled to 100 K. This disorder

reduces the Lattice Energy (

), making the solid more susceptible to solvent penetration (hygroscopicity) and melting.[1]
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Figure 1: Mechanistic pathway showing how ring expansion from 6 to 7 atoms degrades solid-
state stability.[1]

Pre-Formulation Decision Guide

When selecting between these scaffolds, use the following decision matrix based on the

crystallographic data:

 If Potency is Equal: Choose the Piperidine analog.[1] The solid-state risks (hygroscopicity,
polymorphism) are significantly lower, simplifying formulation.[1]

 If Azepane is Required (Biological Necessity):

o Salt Selection: Do not rely solely on HCI.[1] Screen counter-ions that add bulk/rigidity (e.qg.,
Fumarate, Tosylate) to lock the flexible azepane ring into a stable lattice.[1]

o Manufacturing: Plan for humidity-controlled processing (Dry room, <30% RH).

o Storage: The HCI salt will likely require desiccant-lined packaging.

Validating the Structure (Checklist)

To confirm you have the correct polymorph of the azepanyl salt:

Proton Transfer: Locate the H-atom on the azepane nitrogen in the difference Fourier map
(confirming salt vs. zwitterion).
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Chloride Position: Verify the Cl- ion accepts H-bonds from the protonated amine (

) and the carboxylic acid (

)-[1]

Disorder Model: Check if the C3-C4-C5 carbons of the ring require a split-occupancy model
(typical for azepanes).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
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and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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